molecular formula C28H30O5 B15094206 1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose

1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose

Cat. No.: B15094206
M. Wt: 446.5 g/mol
InChI Key: XLFPTIXLHSXUAS-UHFFFAOYSA-N
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Description

1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose is a complex organic compound with the molecular formula C28H30O5. It is a derivative of ribo-hexofuranose, featuring protective groups such as isopropylidene and triphenylmethyl. These protective groups are often used in organic synthesis to shield specific functional groups from unwanted reactions .

Preparation Methods

The synthesis of 1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose typically involves multiple steps:

    Formation of Isopropylidene Group: The initial step involves the protection of the hydroxyl groups at positions 1 and 2 of the ribo-hexofuranose molecule using acetone in the presence of an acid catalyst to form the isopropylidene group.

    Introduction of Triphenylmethyl Group: The hydroxyl group at position 6 is then protected using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine.

    Deoxygenation: The final step involves the removal of the hydroxyl group at position 3 to form the 3-deoxy derivative.

Chemical Reactions Analysis

1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like pyridine, and acids like hydrochloric acid. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose largely depends on its role as a protective group in organic synthesis. The isopropylidene and triphenylmethyl groups protect specific hydroxyl groups from reacting, allowing chemists to selectively modify other parts of the molecule. The deprotection step, where these groups are removed, is crucial for the final stages of synthesis .

Comparison with Similar Compounds

Similar compounds include other protected derivatives of ribo-hexofuranose, such as:

    1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another isopropylidene-protected sugar used in organic synthesis.

    6-O-Trityl-D-glucose: A trityl-protected glucose derivative.

    1,2,3,4-Di-O-isopropylidene-alpha-D-galactopyranose: A galactose derivative with isopropylidene protection.

The uniqueness of 1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose lies in its specific combination of protective groups and its deoxygenated structure, which makes it particularly useful in certain synthetic pathways.

Properties

Molecular Formula

C28H30O5

Molecular Weight

446.5 g/mol

IUPAC Name

1-(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-trityloxyethanol

InChI

InChI=1S/C28H30O5/c1-27(2)32-25-18-24(31-26(25)33-27)23(29)19-30-28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-26,29H,18-19H2,1-2H3

InChI Key

XLFPTIXLHSXUAS-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2CC(OC2O1)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C

Origin of Product

United States

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